molecular formula C33H23BrFN B597361 3-(7-Bromo-9,9-dimethyl-9H-fluoren-2-YL)-9-(4-fluorophenyl)-9H-carbazole CAS No. 1207176-72-4

3-(7-Bromo-9,9-dimethyl-9H-fluoren-2-YL)-9-(4-fluorophenyl)-9H-carbazole

Cat. No.: B597361
CAS No.: 1207176-72-4
M. Wt: 532.456
InChI Key: ABYHGIVZASXIAT-UHFFFAOYSA-N
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Description

3-(7-Bromo-9,9-dimethyl-9H-fluoren-2-YL)-9-(4-fluorophenyl)-9H-carbazole is a complex organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science. This particular compound features a unique structure with a bromo-substituted fluorenyl group and a fluorophenyl group attached to the carbazole core, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-Bromo-9,9-dimethyl-9H-fluoren-2-YL)-9-(4-fluorophenyl)-9H-carbazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Friedel-Crafts Alkylation: The brominated fluorenyl group is then subjected to Friedel-Crafts alkylation with 9,9-dimethylfluorene in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

    Suzuki Coupling: The final step involves a Suzuki coupling reaction between the brominated fluorenyl derivative and 4-fluorophenylboronic acid in the presence of a palladium catalyst (Pd) and a base such as potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(7-Bromo-9,9-dimethyl-9H-fluoren-2-YL)-9-(4-fluorophenyl)-9H-carbazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups like ketones or carboxylic acids.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert certain functional groups to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium iodide (NaI) in acetone for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(7-Bromo-9,9-dimethyl-9H-fluoren-2-YL)-9-(4-fluorophenyl)-9H-carbazole has several scientific research applications:

    Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent electron-transporting properties.

    Pharmaceuticals: Carbazole derivatives, including this compound, are investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents.

    Materials Science: The compound is used in the synthesis of advanced materials with unique optical and electronic properties.

Mechanism of Action

The mechanism of action of 3-(7-Bromo-9,9-dimethyl-9H-fluoren-2-YL)-9-(4-fluorophenyl)-9H-carbazole depends on its application:

    Organic Electronics: In OLEDs, the compound acts as an electron-transporting layer, facilitating the movement of electrons to the emissive layer, where light is generated.

    Pharmaceuticals: The compound may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    3-(9H-Carbazol-9-yl)-9-(4-fluorophenyl)-9H-carbazole: Lacks the bromo and dimethylfluorenyl groups, resulting in different electronic properties.

    3-(7-Bromo-9H-fluoren-2-YL)-9-(4-fluorophenyl)-9H-carbazole: Lacks the dimethyl groups on the fluorenyl moiety, affecting its steric and electronic characteristics.

Uniqueness

3-(7-Bromo-9,9-dimethyl-9H-fluoren-2-YL)-9-(4-fluorophenyl)-9H-carbazole is unique due to the presence of both bromo and fluoro substituents, as well as the dimethylfluorenyl group. These structural features impart distinct electronic and steric properties, making it valuable for specific applications in organic electronics and pharmaceuticals.

Properties

IUPAC Name

3-(7-bromo-9,9-dimethylfluoren-2-yl)-9-(4-fluorophenyl)carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H23BrFN/c1-33(2)29-18-21(7-14-25(29)26-15-9-22(34)19-30(26)33)20-8-16-32-28(17-20)27-5-3-4-6-31(27)36(32)24-12-10-23(35)11-13-24/h3-19H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABYHGIVZASXIAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2)C3=CC4=C(C=C3)N(C5=CC=CC=C54)C6=CC=C(C=C6)F)C7=C1C=C(C=C7)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H23BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80697134
Record name 3-(7-Bromo-9,9-dimethyl-9H-fluoren-2-yl)-9-(4-fluorophenyl)-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80697134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

532.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1207176-72-4
Record name 3-(7-Bromo-9,9-dimethyl-9H-fluoren-2-yl)-9-(4-fluorophenyl)-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80697134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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